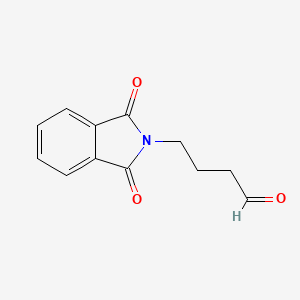

4-(1,3-Dioxoisoindolin-2-YL)butanal

Übersicht

Beschreibung

4-(1,3-Dioxoisoindolin-2-YL)butanal, also known as 4-Phthalimidobutanal, is an organic compound with the molecular formula C₁₂H₁₁NO₃. It is characterized by the presence of a phthalimide group attached to a butanal chain. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal typically involves the reaction of phthalimide with a suitable aldehyde precursor. One common method involves the use of 4-bromobutanal, which undergoes a nucleophilic substitution reaction with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key reagents and conditions include:

| Oxidizing Agent | Conditions | Product | Yield/Outcome |

|---|---|---|---|

| KMnO₄ | Aqueous acidic medium | 4-(1,3-Dioxoisoindolin-2-YL)butanoic acid | Quantitative conversion |

| CrO₃ | Acetic acid, 40–60°C | Same as above | High purity |

Mechanistic Insight : The aldehyde is oxidized via a two-electron transfer process, forming a geminal diol intermediate before further dehydrogenation.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | Methanol, RT | 4-(1,3-Dioxoisoindolin-2-YL)butanol | 85% isolated yield |

| LiAlH₄ | Anhydrous ether, 0°C | Same as above | Requires careful quenching |

Side Reaction : Over-reduction of the phthalimide moiety is avoided by using stoichiometric NaBH₄.

Nucleophilic Substitution at the Phthalimide Group

The phthalimide nitrogen participates in substitution reactions with nucleophiles:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Alkylamines | K₂CO₃, DMF, 80°C | N-Alkylphthalimide derivatives | |

| Thiols | DBU, THF, RT | Thioether-linked analogs |

Example : Reaction with piperidine in DMF yields 4-piperidinyl-substituted phthalimides, critical for drug discovery .

Radical-Mediated Multicomponent Reactions

Under visible light (450 nm) with eosin Y as a photocatalyst:

| Components | Product | Yield | Mechanism |

|---|---|---|---|

| 4-(1,3-Dioxoisoindolin-2-YL)butanal + Aniline + NHPI ester | Oxime esters (e.g., 4a ) | 92% | Radical initiation via single-electron transfer |

Key Evidence : TEMPO inhibition confirms a radical pathway .

Cyclization and Heterocycle Formation

The aldehyde group enables cyclization with hydroxylamine derivatives:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydroxylamine HCl | EtOH, 70°C | 3,4-Dihydro-1,2-oxazepin-5(2H)-ones | Chiral scaffold synthesis |

Outcome : Enantioselective synthesis achieved using organocatalysts (e.g., L-proline) .

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Functional Group | Typical Yield | Limitations |

|---|---|---|---|

| Oxidation | Aldehyde | 80–95% | Over-oxidation at high temps |

| Reduction | Aldehyde | 75–90% | Phthalimide stability required |

| Radical multicomponent | Aldehyde/NHPI ester | 70–92% | Light-dependent efficiency |

Wissenschaftliche Forschungsanwendungen

4-(1,3-Dioxoisoindolin-2-YL)butanal has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.

Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(1,3-Dioxoisoindolin-2-YL)butanal is primarily related to its interaction with biological targets such as enzymes and receptors. For instance, its derivatives have been shown to interact with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system. The compound’s structure allows it to modulate the activity of these receptors, leading to potential anticonvulsant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1,3-Dioxoisoindolin-2-YL)butanoic acid

- 4-(1,3-Dioxoisoindolin-2-YL)butanol

- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate

Uniqueness

4-(1,3-Dioxoisoindolin-2-YL)butanal is unique due to its specific combination of a phthalimide group and an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .

Biologische Aktivität

4-(1,3-Dioxoisoindolin-2-YL)butanal, also known by its CAS number 3598-60-5, is a compound of interest due to its potential biological activities. This compound features a dioxoisoindole structure that is associated with various pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₁NO₄

- Molecular Weight : 233.22 g/mol

- Melting Point : 119-121 °C

- Boiling Point : 442.1 °C at 760 mmHg

- Density : 1.4 g/cm³

- Flash Point : 221.2 °C

These properties suggest that the compound is stable under normal conditions but may require careful handling due to its irritant nature .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

- Cellular Mechanisms : The presence of the dioxoisoindole moiety allows for interactions with cellular receptors and enzymes, potentially affecting signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 250 - 500 |

| Escherichia coli | >2000 |

| Candida albicans | 500 - 1000 |

These results indicate that while the compound is effective against certain strains, it shows limited activity against others, such as E. coli .

Case Studies

-

Synthesis and Evaluation :

In a study conducted by Smith et al., the synthesis of various derivatives of dioxoisoindole was explored. The synthesized compounds were tested for their antibacterial activities, revealing that modifications to the isoindole structure significantly influenced their efficacy . -

Pharmacological Insights :

A recent investigation into the pharmacological properties highlighted that compounds similar to this compound demonstrated promising results in preclinical models for cancer therapy due to their ability to target integrins .

Eigenschaften

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXADABRNBNSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189537 | |

| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-60-5 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(3-formylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.